

Technical Guide: Physicochemical Properties of 2-Fluoro-4-hydroxybenzonitrile

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Compound of Interest

Compound Name: 2-Fluoro-4-hydroxybenzonitrile

Cat. No.: B1301987

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This technical guide provides a detailed overview of the melting and boiling points of **2-Fluoro-4-hydroxybenzonitrile** (CAS RN: 82380-18-5), a key intermediate in the synthesis of liquid crystals and a compound of interest in medicinal chemistry. This document consolidates available data on its physical properties and outlines the standard experimental methodology for their determination.

Quantitative Physicochemical Data

The melting and boiling points of **2-Fluoro-4-hydroxybenzonitrile** are critical parameters for its purification, handling, and application in various synthetic processes. The following table summarizes the reported values from various chemical suppliers and databases.

Property	Value	Source
Melting Point	123.0 to 127.0 °C	TCI AMERICA[1][2]
121.0-125.0 °C	Thermo Scientific Chemicals[3] [4]	
123-125 °C (lit.)	Seven Chongqing Chemdad Co., Ltd, ChemicalBook, Sigma-Aldrich[5][6]	
Boiling Point	285.4 ± 25.0 °C (Predicted)	Seven Chongqing Chemdad Co., Ltd[5]

Note: The "lit." designation indicates that the value is from published literature. The boiling point is a predicted value and should be considered an estimate.

Experimental Protocol: Melting Point Determination

While specific experimental details for **2-Fluoro-4-hydroxybenzonitrile** are not extensively published, a standard and widely accepted method for determining the melting point of a crystalline organic solid is the capillary melting point method. This technique relies on heating a small sample in a capillary tube and observing the temperature range over which the solid melts.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube with a high-boiling point oil bath (e.g., mineral oil or silicone oil).
- Thermometer (calibrated).
- Capillary tubes (sealed at one end).
- Spatula.
- Mortar and pestle (if the sample consists of large crystals).

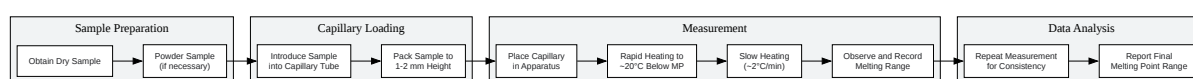
Procedure:

- **Sample Preparation:** A small amount of dry **2-Fluoro-4-hydroxybenzonitrile** is placed on a clean, dry surface. If the crystals are large, they should be finely powdered using a mortar and pestle to ensure uniform packing.^[7]
- **Capillary Tube Packing:** The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until the packed sample is approximately 1-2 mm high.^[8]
- **Apparatus Setup:**
 - **Melting Point Apparatus:** The packed capillary tube is placed in the sample holder of the apparatus.
 - **Thiele Tube:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the oil bath of the Thiele tube.^[9]
- **Heating and Observation:**
 - The apparatus is heated at a rapid rate initially to quickly approach the expected melting point.
 - When the temperature is about 15-20 °C below the anticipated melting point, the heating rate is reduced to approximately 2 °C per minute.^[7]
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
- **Data Recording:** The observed temperature range is recorded as the melting point. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Pure compounds typically exhibit a sharp melting point range of 1-2 °C, whereas impurities can cause a depression and broadening of the melting range.[8]

Logical Workflow Visualization

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound like **2-Fluoro-4-hydroxybenzonitrile**.



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